4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride
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Overview
Description
SB 258585 hydrochloride is a potent and selective antagonist of the serotonin 5-HT6 receptor. It is known for its high affinity and specificity towards the 5-HT6 receptor, making it a valuable tool in neuroscience research. The compound is often used to study the role of 5-HT6 receptors in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB 258585 hydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide (DMSO), and reagents like iodine and sulfonyl chlorides .
Industrial Production Methods
While specific industrial production methods for SB 258585 hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring purity through crystallization or chromatography, and adhering to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
SB 258585 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups like the sulfonamide and the aromatic iodine. These reactions can be used to modify the compound for various research purposes .
Common Reagents and Conditions
Common reagents used in the reactions involving SB 258585 hydrochloride include halogenating agents, sulfonyl chlorides, and organic solvents like DMSO. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving SB 258585 hydrochloride depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
SB 258585 hydrochloride has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of 5-HT6 receptors in cognitive processes, memory, and neuropsychiatric disorders
Pharmacology: The compound is used to evaluate the efficacy of potential therapeutic agents targeting the 5-HT6 receptor
Drug Development: SB 258585 hydrochloride serves as a reference compound in the development of new drugs aimed at treating conditions like Alzheimer’s disease and schizophrenia
Molecular Biology: It is used to label and study the distribution of 5-HT6 receptors in various tissues
Mechanism of Action
SB 258585 hydrochloride exerts its effects by binding to the 5-HT6 receptor, a subtype of the serotonin receptor. This binding inhibits the receptor’s activity, which in turn affects various downstream signaling pathways. The compound’s high selectivity for the 5-HT6 receptor makes it a valuable tool for dissecting the specific roles of this receptor in physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
SB 271046: Another selective 5-HT6 receptor antagonist with similar binding properties
SB 269970 hydrochloride: A compound with high affinity for the 5-HT6 receptor, used in similar research applications
GR 127935 hydrochloride hydrate: A compound targeting serotonin receptors, though with a broader range of activity
Uniqueness
SB 258585 hydrochloride stands out due to its high selectivity and potency for the 5-HT6 receptor. This makes it particularly useful for studies requiring precise modulation of this receptor without off-target effects .
Properties
IUPAC Name |
4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22IN3O3S.ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;/h3-8,13,20H,9-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGOZFXMAJBFGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClIN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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